Cas no 1421512-47-1 (2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide structure](https://ja.kuujia.com/scimg/cas/1421512-47-1x500.png)
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide
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- インチ: 1S/C20H22ClN3O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(25)22-11-10-18-23-16(13-24(18)3)17-5-4-12-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)
- InChIKey: CENLSWNORHPSIQ-UHFFFAOYSA-N
- SMILES: C(NCCC1N(C)C=C(C2=CC=CO2)N=1)(=O)C(OC1=CC=C(Cl)C=C1)(C)C
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6288-0552-1mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-4mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-2μmol |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-5μmol |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-10mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-40mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-5mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-30mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-3mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6288-0552-75mg |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide |
1421512-47-1 | 75mg |
$208.0 | 2023-09-09 |
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamideに関する追加情報
Chemical Compound CAS No. 1421512-47-1: 2-(4-Chlorophenoxy)-N-{2-[4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide
CAS No. 1421512-47-1 refers to the chemical compound known as 2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide. This compound is a complex organic molecule with a unique structure that combines several functional groups, making it a subject of interest in various fields of chemistry and pharmacology.
The molecular structure of this compound is characterized by a phenoxy group attached to a chlorine atom, which is further connected to an imidazole ring. The imidazole ring is substituted with a furan moiety and a methyl group, enhancing its potential for interactions in biological systems. Additionally, the molecule features an N-substituted amide group, which plays a crucial role in its chemical reactivity and pharmacokinetic properties.
Recent studies have highlighted the potential of this compound in the field of drug discovery, particularly in targeting specific biological pathways. The presence of the furan ring and the imidazole ring provides opportunities for hydrogen bonding and π-interactions, which are essential for binding to protein targets. Researchers have explored its ability to modulate enzyme activity, making it a promising candidate for therapeutic applications.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and amide bond formation. The synthesis strategy typically begins with the preparation of the phenoxy intermediate, followed by coupling with the imidazole derivative. The final step involves the introduction of the amide group, ensuring the stability and functionality of the molecule.
The pharmacokinetic properties of this compound have been studied extensively, revealing its ability to permeate cellular membranes efficiently. This characteristic makes it suitable for delivery across biological barriers, which is critical for its efficacy as a drug candidate. Furthermore, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. Molecular docking studies have demonstrated its potential to inhibit key enzymes involved in inflammatory pathways, offering new insights into its anti-inflammatory properties.
In conclusion, CAS No. 1421512-47-1 represents a chemically diverse compound with significant potential in drug development. Its unique structure and functional groups make it an attractive target for further research, particularly in exploring its therapeutic applications and optimizing its pharmacokinetic properties.
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